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Compound of Interest

Compound Name: Oxolane-2-carbonyl chloride

Cat. No.: B1296549

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of oxolane-2-carbonyl
chloride, also known as tetrahydrofuran-2-carbonyl chloride, as a key reagent in the synthesis
of pharmaceutical intermediates. This document includes detailed experimental protocols,
reaction parameters, and safety information.

Introduction

Oxolane-2-carbonyl chloride is a versatile acylating agent employed in the synthesis of a
variety of complex organic molecules. Its utility in pharmaceutical chemistry stems from the
presence of the tetrahydrofuran (oxolane) moiety, a common structural motif in many
biologically active compounds, and the reactive acid chloride function, which readily
participates in nucleophilic substitution reactions. This combination allows for the
straightforward introduction of the oxolane ring system into a target molecule, often a crucial
step in the construction of a pharmaceutical intermediate.

The primary reactions of oxolane-2-carbonyl chloride involve nucleophilic attack at the
carbonyl carbon by heteroatoms such as nitrogen (in amines) or oxygen (in alcohols) to form
the corresponding amides and esters, respectively[1]. These reactions are typically high-
yielding and can be performed under mild conditions.
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Applications in Pharmaceutical Intermediate
Synthesis

A significant application of oxolane-2-carbonyl chloride is in the synthesis of intermediates for
beta-lactam antibiotics. Specifically, the enantiomerically pure R(+)-Tetrahydrofuran-2-carbonyl
chloride is a key starting material for the synthesis of an intermediate used in the production of
Faropenem, a broad-spectrum oral antibiotic.

Synthesis of a Faropenem Intermediate

R(+)-Tetrahydrofuran-2-carbonyl chloride is utilized to introduce a side chain onto the
azetidinone core, a critical step in the synthesis of Faropenem. The reaction involves the
formation of a thioester, which is a common strategy in the synthesis of penem and
carbapenem antibiotics.

The overall workflow for the synthesis of the key thioester intermediate is depicted below:

Step 1: Thioacid Salt Formation

Sodium Sulfide
H20, CH2CI2

’ R(+)-Tetrahydrofuran-2-carbonyl chloride

Sodium R(+)-tetrahydrofuran-2-thiocarboxylate

eeeeeeeeeee

Step 2: Thioester Formation

‘ 4 2-0ne (AOSA)

3-(R-tert-Butyldimethylsilyloxyethyl)-4-(2"-tetrahydrofuranoylthio)-2-azetidinone

Click to download full resolution via product page

Caption: Synthesis of a key Faropenem intermediate.
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Experimental Protocols

The following protocols are based on procedures outlined in the synthesis of a Faropenem
intermediate[2][3].

Preparation of R(+)-Tetrahydrofuran-2-carbonyl chloride

This initial step involves the conversion of the corresponding carboxylic acid to the acid
chloride.

Materials:

o R(+)-Tetrahydrofuran-2-carboxylic acid

e Thionyl chloride

e Dichloromethane (DCM)

Procedure:

o Dissolve R(+)-Tetrahydrofuran-2-carboxylic acid (100 g) in dichloromethane (300 mL).
o Slowly add thionyl chloride (80 mL) to the solution over 5 minutes.

» Stir the reaction mixture for 2 hours at 30-35 °C.

e Remove excess thionyl chloride and dichloromethane under vacuum at 40 °C.

e The crude R(+)-Tetrahydrofuran-2-carbonyl chloride is typically used directly in the next step
without further purification.

Synthesis of Sodium R(+)-tetrahydrofuran-2-
thiocarboxylate

Materials:
e R(+)-Tetrahydrofuran-2-carbonyl chloride (from step 3.1)

e Sodium sulfide
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o Purified water

¢ Dichloromethane (DCM)

Procedure:

Prepare a solution of sodium sulfide (85 g) in purified water (360 mL) and dichloromethane
(450 mL).

e Cool the solution to -15 to -10 °C.

e Add the crude R(+)-Tetrahydrofuran-2-carbonyl chloride (95 g) to the cooled solution over 30
minutes, maintaining the temperature between -15 and -10 °C.

¢ Stir the reaction mixture at -15 to -10 °C for 1 houir.

o After reaction completion, separate the organic (DCM) layer. The aqueous layer contains the
sodium salt of the thioacid.

Synthesis of the Azetidinone Thioester Intermediate

Materials:

Aqueous solution of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate (from step 3.2)

4-Acetoxyazetidin-2-one (AOSA)

Acetone

Toluene

Saturated sodium bicarbonate solution

Purified water

Procedure:

e To the aqueous solution of sodium R(+)-tetrahydrofuran-2-thiocarboxylate, add acetone.
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e Adjust the pH of the solution to 8.0-8.5 using a saturated sodium bicarbonate solution.
e Add a solution of 4-acetoxyazetidin-2-one (AOSA) in acetone.

« Stir the reaction mixture at room temperature, maintaining the pH between 8.0 and 8.5 with
the addition of sodium bicarbonate solution as needed.

» Upon completion of the reaction, extract the product into toluene.

o Wash the combined toluene layers with saturated sodium bicarbonate solution and then with
purified water.

o The resulting toluene layer containing the desired thioester intermediate can be concentrated
under vacuum and used in the subsequent synthetic steps.

Quantitative Data Summary

Starting ] )
Step Product . Yield (%) Purity (%) Reference
Material
R(+)-
R(+)- (+)
) ] Tetrahydrofur
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Safety and Handling

Oxolane-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be
handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat. It reacts exothermically with water, releasing
hydrochloric acid fumes[1].

Emergency Procedures:

» Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove
contaminated clothing. Seek immediate medical attention.

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids
open. Seek immediate medical attention.

 Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate
medical attention.

 Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the
supplier.

Handling Oxolane-2-carbonyl chloride

Personal Protective Equipment (PPE) J l

- Gloves . Moisture Sensitive
- Safety Glasses Well-ventilated Fume Hood Reacts with Water
- Lab Coat

Click to download full resolution via product page

Caption: Key safety precautions for handling oxolane-2-carbonyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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